4-Ethyl-1-phenylhept-1-yn-3-one
Description
4-Ethyl-1-phenylhept-1-yn-3-one is an organic compound featuring a hept-1-yn-3-one backbone substituted with a phenyl group at position 1 and an ethyl group at position 4. Its molecular formula is C₁₅H₁₆O, with a molecular weight of 212.29 g/mol. The structure integrates three key functional groups:
- Alkyne (C≡C) at position 1–2.
- Ketone (C=O) at position 3.
- Aromatic phenyl and ethyl substituents, enhancing steric bulk and influencing electronic properties.
Structural determination methods, such as X-ray crystallography using programs like SHELX , could elucidate its conformation and reactivity.
Properties
CAS No. |
918638-75-2 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
4-ethyl-1-phenylhept-1-yn-3-one |
InChI |
InChI=1S/C15H18O/c1-3-8-14(4-2)15(16)12-11-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8H2,1-2H3 |
InChI Key |
AOZNABWUUDXSRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)C(=O)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-1-phenylhept-1-yn-3-one typically involves the reaction of 4-ethyl-1-phenylhept-1-yne with an oxidizing agent to introduce the ketone functionality. Common reagents used in this process include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) at room temperature.
Industrial Production Methods
On an industrial scale, the production of 4-ethyl-1-phenylhept-1-yn-3-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. Solvent recovery and recycling are also important aspects of the industrial production process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-phenylhept-1-yn-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The alkyne group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted alkynes.
Scientific Research Applications
4-Ethyl-1-phenylhept-1-yn-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethyl-1-phenylhept-1-yn-3-one involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that may interact with biological macromolecules. The ketone group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Key Comparative Insights:
- Reactivity: The alkyne in 4-Ethyl-1-phenylhept-1-yn-3-one enables click chemistry or cycloaddition reactions, unlike the hydroxyl/methoxy groups in Acetovanillone, which participate in hydrogen bonding and electrophilic substitution . The vinyl group in 1-[4-(1-Methylethenyl)phenyl]ethanone allows polymerization or Diels-Alder reactions, contrasting with the ethyl group in the target compound, which primarily affects steric hindrance.
- Physicochemical Properties: Solubility: Acetovanillone’s polar hydroxy/methoxy groups enhance water solubility compared to the hydrophobic alkyne and ethyl substituents in 4-Ethyl-1-phenylhept-1-yn-3-one. Boiling Point: The elongated carbon chain and alkyne in the target compound likely increase its boiling point relative to the smaller ethanone analogs.
- Biological Activity: Acetovanillone’s antioxidant properties derive from its phenolic structure , whereas 4-Ethyl-1-phenylhept-1-yn-3-one’s alkyne may confer unique bioactivity through protein binding or metabolic stability.
Research Findings and Limitations
- Gaps in Data : Direct studies on 4-Ethyl-1-phenylhept-1-yn-3-one are scarce. Comparisons rely on structural analogs and computational predictions.
- Synthetic Potential: The compound’s alkyne and ketone moieties suggest utility in metal-catalyzed cross-coupling or carbonyl chemistry, akin to applications seen in related ketones .
- Analytical Methods : Programs like SHELX could refine its crystal structure, aiding in property optimization.
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